molecular formula C28H27Cl3N4O5 B1192947 IHR-SAHA

IHR-SAHA

Cat. No.: B1192947
M. Wt: 605.9
InChI Key: UMHLABRHRMBWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IHR-SAHA is a synthetic dual antagonist targeting both the Hedgehog (HH) pathway component Smoothened (SMO) and histone deacetylases (HDACs). It was developed by fusing the SMO inhibitor IHR-1 with the HDAC inhibitor suberanilohydroxamic acid (SAHA, Vorinostat) via a linker. This design aims to concurrently inhibit oncogenic SMO signaling and epigenetic dysregulation mediated by HDACs, addressing mechanisms of drug resistance in cancers like basal cell carcinoma (BCC) and medulloblastoma .

Properties

Molecular Formula

C28H27Cl3N4O5

Molecular Weight

605.9

IUPAC Name

N1-(4-Chloro-3-((4-(2,5-dichlorobenzamido)phenyl)carbamoyl)phenyl)-N8-hydroxyoctanediamide

InChI

InChI=1S/C28H27Cl3N4O5/c29-17-7-13-23(30)21(15-17)27(38)33-18-8-10-19(11-9-18)34-28(39)22-16-20(12-14-24(22)31)32-25(36)5-3-1-2-4-6-26(37)35-40/h7-16,40H,1-6H2,(H,32,36)(H,33,38)(H,34,39)(H,35,37)

InChI Key

UMHLABRHRMBWTO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C(C(NC2=CC=C(NC(C3=CC(Cl)=CC=C3Cl)=O)C=C2)=O)=C1)CCCCCCC(NO)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IHR-SAHA ;  IHRSAHA ;  IHR SAHA

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound retains SAHA’s HDAC specificity but exhibits superior cellular efficacy due to improved permeability and synergistic effects from the IHR-1 moiety .
  • In RMS13 cells (GLI1-amplified), this compound reduced GLI-DNA binding by 80% at 1 μM, whereas SAHA achieved only 40% reduction .

Comparison with IHR-1 (SMO Inhibitor)

Parameter IHR-1 This compound
Anti-SMO Activity IC₅₀: 0.2 μM (WT SMO) IC₅₀: 0.3 μM (WT SMO)
Resistant Mutants Inactive vs. SMO-M2/L412F Active (IC₅₀: 1.5–2 μM)
HDAC Inhibition None HDAC1/6 inhibition
Cellular Permeability Low High (via SAHA linkage)

Key Findings :

  • This compound overcomes resistance mutations (e.g., SMO-M2/W535L) by targeting intracellular SMO pools, inaccessible to IHR-1 .
  • Co-inhibition of HDAC6 destabilizes primary cilia, augmenting SMO antagonism in cilium-dependent tumors .

Comparison with IHR (meta)-SAHA (Inactive SMO Variant)

IHR (meta)-SAHA, an analog with inactivated SMO-binding, was used to decouple dual activities:

  • HDAC Inhibition : Retained full potency (Ac-H3 levels comparable to this compound).
  • Anti-GLI Activity : Partial inhibition in GLI-amplified cells (40% reduction vs. 80% for this compound), suggesting HDAC-independent effects from the IHR backbone .

Activity Against Drug-Resistant Mutants

Cell Model IHR-1 Efficacy This compound Efficacy
Ptch1−/− MEFs IC₅₀: 0.4 μM IC₅₀: 0.3 μM
SMO-M2 (W535L) No activity IC₅₀: 1.5 μM
SMO-L412F No activity IC₅₀: 2 μM
GLI1-Amplified RMS13 N/A IC₅₀: 0.5 μM

Key Findings :

  • This compound’s efficacy against SMO mutants stems from enhanced intracellular delivery and HDAC-mediated disruption of compensatory pathways .

Pharmacokinetic Considerations

  • Dual-Target Fixed Ratio : Simplifies dosing compared to separate IHR-1/SAHA administration.
  • Metabolism : SAHA’s hydroxamate group may stabilize this compound against hepatic degradation, though in vivo studies are pending .

Tables Referenced :

  • HDAC Inhibition Profiles (Fig. 2 )
  • Anti-GLI Activity in Resistant Models (Fig. 4 )
  • Comparative Permeability (Supplementary Fig. S2 )

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IHR-SAHA
Reactant of Route 2
Reactant of Route 2
IHR-SAHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.